(2-Bromo-4-chloro-6-fluorobenzyl)hydrazine
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Overview
Description
(2-Bromo-4-chloro-6-fluorobenzyl)hydrazine is an organic compound that features a benzyl group substituted with bromine, chlorine, and fluorine atoms, along with a hydrazine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-chloro-6-fluorobenzyl)hydrazine typically involves the reaction of (2-Bromo-4-chloro-6-fluorobenzyl) bromide with hydrazine hydrate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction can be represented as follows:
(2-Bromo-4-chloro-6-fluorobenzyl) bromide+hydrazine hydrate→this compound+HBr
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(2-Bromo-4-chloro-6-fluorobenzyl)hydrazine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The hydrazine group can participate in redox reactions, leading to the formation of different oxidation states.
Condensation Reactions: The hydrazine group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Condensation Reactions: Aldehydes or ketones are commonly used in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Products with different halogen or functional group substitutions.
Oxidation Reactions: Oxidized derivatives of the hydrazine group.
Condensation Reactions: Hydrazones formed from the reaction with carbonyl compounds.
Scientific Research Applications
(2-Bromo-4-chloro-6-fluorobenzyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Bromo-4-chloro-6-fluorobenzyl)hydrazine involves its interaction with molecular targets such as enzymes or receptors. The hydrazine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The halogen atoms may also contribute to the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2-Bromo-6-chloro-4-fluorobenzyl)hydrazine
- (2-Chloro-4-fluorobenzyl)hydrazine
- (2-Bromo-4-chloro-6-fluoroaniline)
Uniqueness
(2-Bromo-4-chloro-6-fluorobenzyl)hydrazine is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the benzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C7H7BrClFN2 |
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Molecular Weight |
253.50 g/mol |
IUPAC Name |
(2-bromo-4-chloro-6-fluorophenyl)methylhydrazine |
InChI |
InChI=1S/C7H7BrClFN2/c8-6-1-4(9)2-7(10)5(6)3-12-11/h1-2,12H,3,11H2 |
InChI Key |
SQWOFTJCIFRUCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)CNN)Br)Cl |
Origin of Product |
United States |
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